molecular formula C12H15NO2 B053049 Ethyl 4-(cyclopropylamino)benzoate CAS No. 112033-48-4

Ethyl 4-(cyclopropylamino)benzoate

Cat. No.: B053049
CAS No.: 112033-48-4
M. Wt: 205.25 g/mol
InChI Key: BONKADOTDLVBQA-UHFFFAOYSA-N
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Description

Ethyl 4-(cyclopropylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to the benzoic acid moiety, with a cyclopropylamino substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(cyclopropylamino)benzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and yields. This method allows for high conversion rates and selectivity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(cyclopropylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can modify the ester group or the cyclopropylamino substituent.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoates and amino derivatives, depending on the specific reaction conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-(cyclopropylamino)benzoate involves its interaction with sodium ion channels in nerve cells. By binding to these channels, the compound prevents the influx of sodium ions, thereby blocking nerve impulse conduction. This mechanism is similar to that of other local anesthetics, which reduce membrane excitability and inhibit nerve signal transmission .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-(cyclopropylamino)benzoate is unique due to its cyclopropylamino substituent, which may confer distinct pharmacological properties compared to other benzoate derivatives. This structural feature could potentially enhance its efficacy and reduce toxicity in medical applications .

Properties

IUPAC Name

ethyl 4-(cyclopropylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)9-3-5-10(6-4-9)13-11-7-8-11/h3-6,11,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONKADOTDLVBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238147
Record name Benzoic acid, 4-(cyclopropylamino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112033-48-4
Record name Benzoic acid, 4-(cyclopropylamino)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112033-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(cyclopropylamino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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